molecular formula C21H22N4O4 B11971450 5-(3,4-dimethoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-3-carbohydrazide

5-(3,4-dimethoxyphenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B11971450
M. Wt: 394.4 g/mol
InChI Key: PWPQTYFZYCSMRF-LPYMAVHISA-N
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Description

3-(3,4-DI-MEO-PH)N’-(1-(4-METHOXYPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes methoxyphenyl and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DI-MEO-PH)N’-(1-(4-METHOXYPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DI-MEO-PH)N’-(1-(4-METHOXYPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-DI-MEO-PH)N’-(1-(4-METHOXYPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves multiple molecular targets and pathways. It has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3). These actions lead to the induction of cell death and antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-DI-MEO-PH)N’-(1-(4-METHOXYPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE stands out due to its unique combination of methoxyphenyl and pyrazole moieties, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-13(14-5-8-16(27-2)9-6-14)22-25-21(26)18-12-17(23-24-18)15-7-10-19(28-3)20(11-15)29-4/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-13+

InChI Key

PWPQTYFZYCSMRF-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)OC)OC)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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